![molecular formula C20H25N3O2 B15163593 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid CAS No. 144748-38-9](/img/structure/B15163593.png)
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a dye in textiles and as a reagent in chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and low temperatures to ensure the stability of the diazonium salt.
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-[(hexyl(methyl)amino]benzoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo dyes like this compound is carried out in large reactors with precise control over temperature and pH. The process is optimized for high yield and purity, often involving continuous monitoring and automation.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized as a dye in textiles and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with biological molecules. The azo group can undergo reduction in biological systems to form aromatic amines, which can then interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-{4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]phenyl}diazenyl]benzonitrile: Another azo dye with similar structural features.
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: A compound with a similar azo group but different substituents.
Uniqueness
4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid is unique due to its specific substituents, which confer distinct chemical and physical properties. The hexyl(methyl)amino group provides hydrophobic characteristics, while the benzoic acid moiety offers potential for further chemical modifications.
Propiedades
Número CAS |
144748-38-9 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-[[4-[hexyl(methyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H25N3O2/c1-3-4-5-6-15-23(2)19-13-11-18(12-14-19)22-21-17-9-7-16(8-10-17)20(24)25/h7-14H,3-6,15H2,1-2H3,(H,24,25) |
Clave InChI |
BAIIHVHBAYRKLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


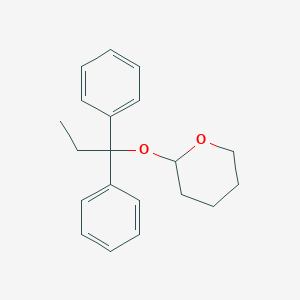
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
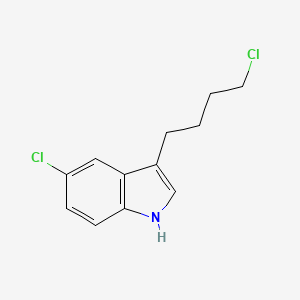
phenylsilane](/img/structure/B15163526.png)
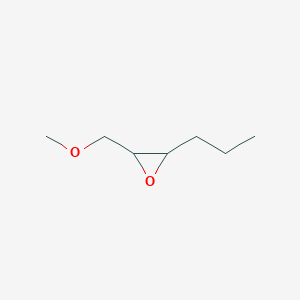
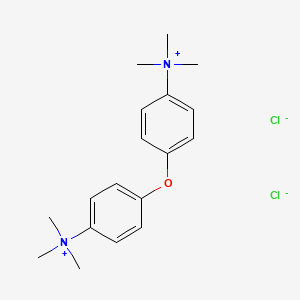
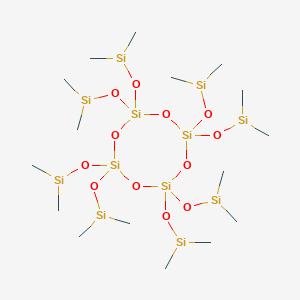
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
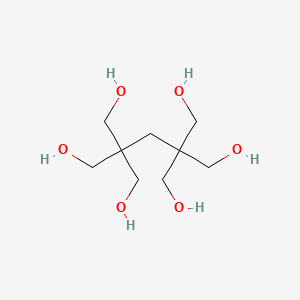
![1-(4-Butylcyclohexyl)-4-{[4-(prop-2-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15163559.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
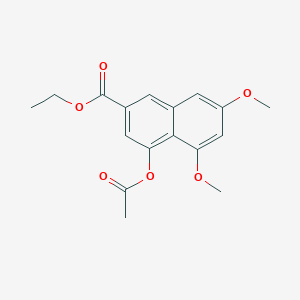
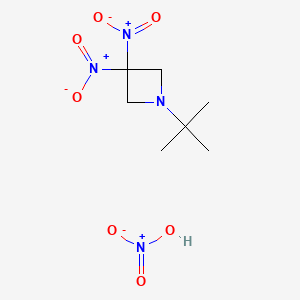
![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
